4-Hydroxydebrisoquin hydrochloride
Overview
Description
4-Hydroxydebrisoquin hydrochloride is a chemical compound that serves as a major metabolite of debrisoquin. It is primarily used as an indicator for cytochrome P-450 polymorphism, which is crucial in pharmacogenetics for understanding individual variations in drug metabolism . The compound is an isoquinoline derivative, characterized by the presence of amidino and hydroxy substituents at specific positions on the isoquinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxydebrisoquin hydrochloride typically involves the hydroxylation of debrisoquin. This process can be catalyzed by cytochrome P-450 enzymes, which introduce a hydroxyl group at the 4-position of the debrisoquin molecule . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant cytochrome P-450 enzymes. These enzymes are engineered to enhance the efficiency and yield of the hydroxylation process. The product is then purified through various chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxydebrisoquin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to its parent compound, debrisoquin.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of debrisoquin.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
4-Hydroxydebrisoquin hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-Hydroxydebrisoquin hydrochloride involves its role as a substrate for cytochrome P-450 enzymes. It is metabolized by these enzymes, and the rate of metabolism can indicate the presence of specific polymorphisms in the enzyme. This information is crucial for understanding individual variations in drug metabolism and can help in predicting adverse drug reactions .
Comparison with Similar Compounds
Debrisoquin: The parent compound of 4-Hydroxydebrisoquin hydrochloride, used as an antihypertensive drug.
Guanethidine: Another adrenergic neuron-blocking drug similar in effects to debrisoquin.
Uniqueness: this compound is unique due to its specific role in indicating cytochrome P-450 polymorphism. Unlike its parent compound, debrisoquin, which is used therapeutically, this compound is primarily used in research settings to study genetic variations in drug metabolism .
Properties
IUPAC Name |
4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;/h1-4,9,14H,5-6H2,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSNRGZCCQPWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=N)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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